molecular formula C13H21NO2 B12849162 tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate

tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate

Cat. No.: B12849162
M. Wt: 223.31 g/mol
InChI Key: WKIHTCPFSDZSFR-UHFFFAOYSA-N
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Description

tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C13H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate typically involves the alkylation of 4-ethynyl-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl group may play a role in binding to these targets, influencing their activity and leading to the observed effects .

Comparison with Similar Compounds

  • tert-Butyl 4-ethynylpiperidine-1-carboxylate
  • tert-Butyl 4-ethynyl-3,3-dimethylpiperidine-1-carboxylate
  • tert-Butyl 4-ethynyl-3-ethylpiperidine-1-carboxylate

Comparison: tert-Butyl 4-ethynyl-3-methylpiperidine-1-carboxylate is unique due to the presence of the ethynyl group at the 4-position and the methyl group at the 3-position of the piperidine ring. These structural features may influence its reactivity and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

tert-butyl 4-ethynyl-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-6-11-7-8-14(9-10(11)2)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3

InChI Key

WKIHTCPFSDZSFR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1C#C)C(=O)OC(C)(C)C

Origin of Product

United States

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